molecular formula C12H22N2O3 B1403397 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane CAS No. 1251005-80-7

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Cat. No. B1403397
M. Wt: 242.31 g/mol
InChI Key: REOANICIPSIKJM-UHFFFAOYSA-N
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Description

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, also known as BOD, is a synthetic organic compound from the spirodiazane family. It is a colorless, odorless, crystalline solid that is soluble in most organic solvents. BOD has been studied for its potential applications in the fields of organic synthesis, drug development, and biochemistry.

Scientific Research Applications

  • Novel Scaffold Synthesis for Drug Discovery : Jenkins et al. (2009) synthesized novel spiro scaffolds, inspired by bioactive natural products, which can be used as building blocks in drug discovery. These scaffolds, including structures similar to 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, contain two amino groups (one Boc-protected) and are designed for ease of conversion to a lead generation library (Jenkins et al., 2009).

  • Sulfur-Containing Spiro Compounds Synthesis : Reddy et al. (1993) described the synthesis of novel sulfur-containing spiro compounds. These compounds, similar in structure to 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, were prepared through condensation reactions involving various reagents (Reddy et al., 1993).

  • Conformational Analysis by DFT Calculations : Haghdadi et al. (2010) conducted a conformational study of oxa diaza spiro decan derivative compounds using DFT calculations. This study, which includes compounds structurally related to 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, provided insights into the stabilization of axial and equatorial conformers due to steric and anomeric effects (Haghdadi et al., 2010).

  • Dearomatization Reaction to Form Spiro[4.5]decanes : Dong et al. (2020) developed a visible-light-driven dearomative cyclization to form spiro[4,5]decanes. This method, relevant to the chemistry of compounds like 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, showcases the potential of using light-driven processes in organic synthesis (Dong et al., 2020).

  • Ultrasound-Promoted One-Pot Synthesis : Li et al. (2010) reported an ultrasound-promoted one-pot synthesis method for 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione, demonstrating the efficiency of ultrasound irradiation in the synthesis of spiro compounds (Li et al., 2010).

  • Metal-Catalyzed Spirocyclization Methods : Dar'in et al. (2020) discovered new cyclic diazo compounds capable of metal-catalyzed spirocyclizations, leading to the formation of a spirocyclic framework including 6-oxa-2-azaspiro[4.5]decane scaffold. This research shows the versatility of metal catalysis in constructing complex molecular architectures (Dar'in et al., 2020).

properties

IUPAC Name

tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-8-12(9-14)4-6-16-7-5-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOANICIPSIKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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